molecular formula C15H19N3O7 B13820774 L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)

L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)

Cat. No.: B13820774
M. Wt: 353.33 g/mol
InChI Key: KYTIRPLRFNXNAU-NSHDSACASA-N
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Description

L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) is a synthetic compound that belongs to the class of peptides It is characterized by the presence of L-serine and glycine residues, along with a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-L-alanyl
  • L-Serine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester

Uniqueness

L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) is unique due to its specific combination of amino acid residues and the phenylmethoxycarbonyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23)/t11-/m0/s1

InChI Key

KYTIRPLRFNXNAU-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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